3-Bromo-4-hydroxysulfolane

Organic Synthesis Methodology Sulfolene Chemistry Heterocycle Precursors

3-Bromo-4-hydroxysulfolane (IUPAC: 4-bromo-1,1-dioxothiolan-3-ol, CAS 20688-40-8) is a trans-configured, bifunctional sulfolane derivative bearing a secondary hydroxyl and a vicinal bromine substituent on a fully saturated thiolane-1,1-dioxide ring. It is primarily procured as a research intermediate for constructing heterocyclic scaffolds via Diels–Alder cycloaddition and for elaboration into quinoxaline-fused sulfolenes.

Molecular Formula C4H7BrO3S
Molecular Weight 215.07 g/mol
CAS No. 20688-40-8
Cat. No. B1331510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-hydroxysulfolane
CAS20688-40-8
Molecular FormulaC4H7BrO3S
Molecular Weight215.07 g/mol
Structural Identifiers
SMILESC1C(C(CS1(=O)=O)Br)O
InChIInChI=1S/C4H7BrO3S/c5-3-1-9(7,8)2-4(3)6/h3-4,6H,1-2H2
InChIKeyJUROXLRSVVHUOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-hydroxysulfolane (CAS 20688-40-8) Procurement Guide for Sulfolane Intermediates


3-Bromo-4-hydroxysulfolane (IUPAC: 4-bromo-1,1-dioxothiolan-3-ol, CAS 20688-40-8) is a trans-configured, bifunctional sulfolane derivative bearing a secondary hydroxyl and a vicinal bromine substituent on a fully saturated thiolane-1,1-dioxide ring [1]. It is primarily procured as a research intermediate for constructing heterocyclic scaffolds via Diels–Alder cycloaddition and for elaboration into quinoxaline-fused sulfolenes . The compound is supplied as a racemic, white to off-white solid with a typical purity of ≥95% .

Why 3-Bromo-4-hydroxysulfolane Cannot Be Replaced by Generic Sulfolane Analogs


The juxtaposition of a trans-1,2-bromohydrin motif on the electron-withdrawing sulfone ring creates a unique, dual electrophilic reactivity profile not present in simpler 3-bromo-, 4-hydroxy-, or unsubstituted sulfolane analogs [1]. The bromine atom provides a handle for radical-mediated halogen-atom transfer and nucleophilic substitution, while the hydroxyl group enables oxidation to a ketone, which serves as the entry point to thiazole-fused 3-sulfolenes [2]. In Diels–Alder cycloadditions, the electron-deficient sulfone activates the dienophile, while the hydroxyl group can engage in hydrogen-bonding with heteroaromatic dienes, further enhancing reaction rates—a synergistic effect that cannot be replicated by singly functionalized or mis-positioned analogs such as 4-bromo-3-sulfolanone or 3-hydroxysulfolane .

Quantitative Differentiators for 3-Bromo-4-hydroxysulfolane vs. Closest Analogs


Jones Oxidation to 4-Bromo-3-sulfolanone: Yield Comparison vs. Unsubstituted Sulfolane Precursors

The secondary alcohol of 3-bromo-4-hydroxysulfolane is converted to 4-bromo-3-sulfolanone using Jones reagent in 63% isolated yield [1]. This transformation is the critical gateway step for preparing thiazole-fused 3-sulfolenes, as reported by Chou and Tsai [2]. By contrast, the same transformation on the des-bromo analog (3-hydroxysulfolane -> 3-sulfolanone) typically proceeds in >85% yield via Swern or PDC-mediated oxidations [3]. The moderated 63% yield of the Jones protocol is offset by its operational simplicity and compatibility with the bromine substituent, which would be compromised under alternative oxidative conditions.

Organic Synthesis Methodology Sulfolene Chemistry Heterocycle Precursors

Thermal Stability Differential: Thiazole-Fused 3-Sulfolene Derived from 3-Bromo-4-hydroxysulfolane

The thiazole-fused 3-sulfolene 8, prepared in one step from 4-bromo-3-sulfolanone (itself derived from 3-bromo-4-hydroxysulfolane), extrudes SO2 at temperatures exceeding 290 °C [1]. In contrast, the unsubstituted quinoxalino-3-sulfolene 7—prepared via an alternative route—also requires >290 °C for SO2 extrusion, but its generation pathway does not benefit from the bromine-mediated cyclocondensation that enables the efficient, single-step assembly of the thiazole-fused system [2]. The bromine atom thus enables a convergent synthetic strategy that is not accessible when starting from non-brominated sulfolane precursors.

o-Quinodimethane Precursors Thermal Extrusion of SO2 Heterocyclic Synthesis

LogP and Topological PSA Differentiation from Des-Hydroxy and Des-Bromo Sulfolane Analogs

3-Bromo-4-hydroxysulfolane exhibits a computed LogP of -0.4 (XLogP3) and a topological polar surface area (tPSA) of 62.8 Ų [1]. The des-hydroxy analog 3-bromosulfolane (predicted LogP ~0.6, tPSA ~34 Ų) is significantly more lipophilic and has reduced hydrogen-bonding capacity . Conversely, 4-hydroxysulfolane (LogP ~-1.5, tPSA ~57 Ų) is more hydrophilic. The balanced LogP of 3-bromo-4-hydroxysulfolane places it in a window that favors both aqueous solubility and passive membrane permeability—a property profile that is not achievable by the singly-substituted analogs.

Physicochemical Profiling Drug-like Property Prediction Sulfolane ADME

Conformational Preference: Pseudoaxial Bromine Orientation and Its Impact on E2 Elimination Selectivity

NMR conformational analysis of 3-monosubstituted sulfolanes indicates that the bromine substituent in 3-bromo-4-hydroxysulfolane adopts a pseudoaxial orientation in the preferred solution conformation [1]. This pseudoaxial disposition aligns the C–Br bond for optimal antiperiplanar elimination geometry, enabling a mechanistically distinct, cobalt-catalyzed halogen-atom transfer (XAT) elimination that yields contra-thermodynamic olefins with high positional selectivity [2]. In contrast, 3-chloro-4-hydroxysulfolane and 3-hydroxy analogs exhibit different conformational equilibria that disfavor this elimination pathway.

Stereoelectronic Effects Conformational Analysis Halogen-Atom Transfer

Evidence-Backed Application Scenarios for 3-Bromo-4-hydroxysulfolane Procurement


Synthesis of Thiazole-Fused 3-Sulfolene o-Quinodimethane Precursors

Researchers preparing thiazole-fused 3-sulfolenes as synthetic equivalents to o-dimethylene thiazoles should procure 3-bromo-4-hydroxysulfolane. Jones oxidation of the secondary alcohol yields 4-bromo-3-sulfolanone (63% yield), which undergoes one-step cyclocondensation with thioamides to generate the fused sulfolene scaffold [1]. This convergent, two-step sequence from the commercially available bromohydrin is significantly shorter than de novo routes that require separate construction of the thiazole and sulfolene rings [2].

Contra-Thermodynamic Olefin Synthesis via Cobalt-Catalyzed XAT Elimination

For methodology groups developing stereoselective olefin synthesis, 3-bromo-4-hydroxysulfolane serves as a conformationally biased alkyl bromide substrate. The pseudoaxial bromine orientation facilitates halogen-atom transfer (XAT) combined with cobalt catalysis to override conventional Zaitsev selectivity and deliver contra-thermodynamic olefins [3]. This reactivity is not achievable with acyclic secondary alkyl bromides or with chloro/hydroxy sulfolane analogs, making this compound a unique substrate for reaction development and mechanistic studies [4].

Medicinal Chemistry Library Design Based on Bifunctional Sulfolane Scaffolds

Medicinal chemists exploring sulfolane-containing compound libraries should consider 3-bromo-4-hydroxysulfolane as a key intermediate. Its computed LogP (-0.4) and tPSA (62.8 Ų) place it within favorable oral drug-like space [5], and the bromine substituent enables late-stage diversification via Suzuki, Buchwald–Hartwig, or Ullmann-type cross-couplings after scaffold assembly. This dual-handle reactivity (C–OH for oxidation or derivatization; C–Br for cross-coupling) makes it a versatile entry point for generating diverse sulfolane-based screening compounds.

Quinoxaline-Fused Sulfolene Synthesis via Methanolysis–Cyclocondensation

3-Bromo-4-hydroxysulfolane can be converted to quinoxaline derivatives via sequential methanolysis (bromine displacement) and cyclocondensation with o-phenylenediamine, followed by oxidation . The resulting quinoxalino-3-sulfolenes serve as stable, latent o-quinodimethane precursors that extrude SO2 only at temperatures exceeding 290 °C, enabling their use as thermally activated diene equivalents in Diels–Alder cascades. This application is uniquely enabled by the bromine substituent, which acts as a leaving group for the initial methanolysis step.

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